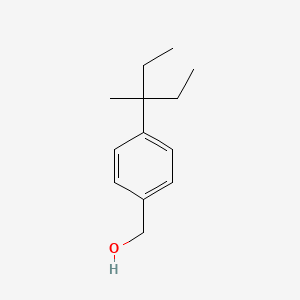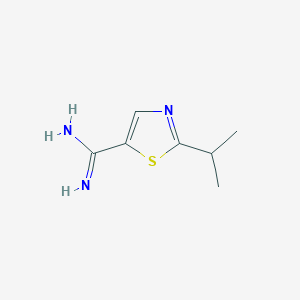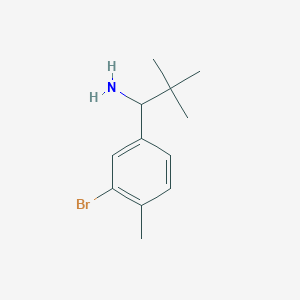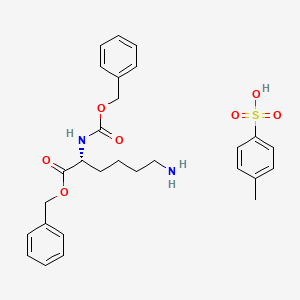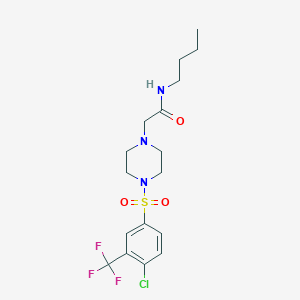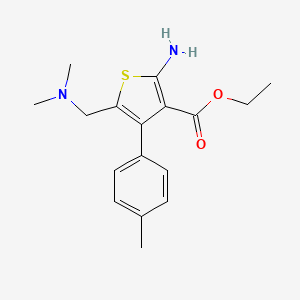
Ethyl 2-amino-5-((dimethylamino)methyl)-4-(p-tolyl)thiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-amino-5-((dimethylamino)methyl)-4-(p-tolyl)thiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their aromatic properties and are widely used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a complex structure with multiple functional groups, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-5-((dimethylamino)methyl)-4-(p-tolyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the amino and carboxylate groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize environmental impact.
化学反应分析
Types of Reactions
Ethyl 2-amino-5-((dimethylamino)methyl)-4-(p-tolyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学研究应用
Ethyl 2-amino-5-((dimethylamino)methyl)-4-(p-tolyl)thiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Ethyl 2-amino-5-((dimethylamino)methyl)-4-(p-tolyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The amino and carboxylate groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The thiophene ring’s aromatic nature allows it to participate in π-π interactions, further influencing its biological effects.
相似化合物的比较
Similar Compounds
Ethyl 2-amino-4-(p-tolyl)thiophene-3-carboxylate: Lacks the dimethylamino group, resulting in different chemical reactivity and biological activity.
Ethyl 2-amino-5-((methylamino)methyl)-4-(p-tolyl)thiophene-3-carboxylate: Contains a methylamino group instead of a dimethylamino group, affecting its steric and electronic properties.
Uniqueness
Ethyl 2-amino-5-((dimethylamino)methyl)-4-(p-tolyl)thiophene-3-carboxylate is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C17H22N2O2S |
|---|---|
分子量 |
318.4 g/mol |
IUPAC 名称 |
ethyl 2-amino-5-[(dimethylamino)methyl]-4-(4-methylphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C17H22N2O2S/c1-5-21-17(20)15-14(12-8-6-11(2)7-9-12)13(10-19(3)4)22-16(15)18/h6-9H,5,10,18H2,1-4H3 |
InChI 键 |
UIBTXFJNFGKILE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)C)CN(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



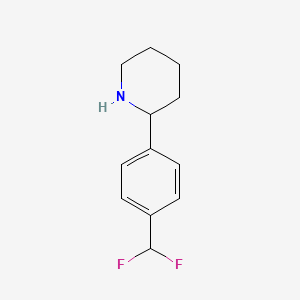
![rel-(1S,4R)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B15223497.png)
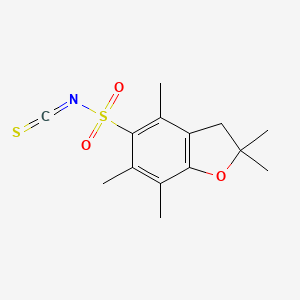
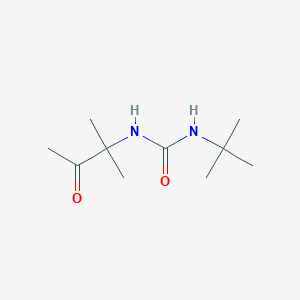
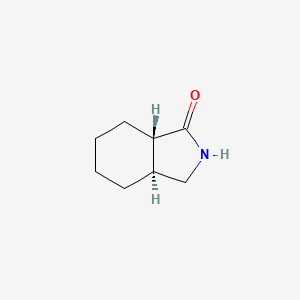
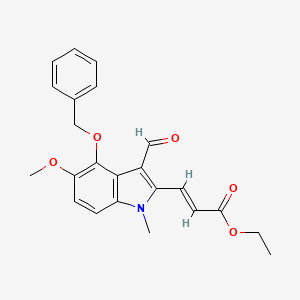
![2-(1H-benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B15223538.png)
